(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone
CAS No.:
Cat. No.: VC14770788
Molecular Formula: C24H28N2O5S2
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O5S2 |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | [5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone |
| Standard InChI | InChI=1S/C24H28N2O5S2/c1-16(2)33(29,30)26-12-10-25(11-13-26)14-19-21(27)8-9-22-23(19)20(15-31-22)24(28)17-4-6-18(32-3)7-5-17/h4-9,15-16,27H,10-14H2,1-3H3 |
| Standard InChI Key | KWMUGJLAKOESKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)SC)O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, [5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone, reflects its intricate architecture . The benzofuran core (C8H6O) is substituted at the 3-position with a methanone group linked to a 4-(methylsulfanyl)phenyl ring. At the 4-position, a hydroxymethyl-piperazine side chain modified with a propan-2-ylsulfonyl group further enhances structural complexity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H28N2O5S2 | |
| Molecular Weight | 488.6 g/mol | |
| XLogP3-AA | 3.5 | |
| Topological Polar Surface Area | 125 Ų | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 7 |
The XLogP3-AA value of 3.5 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility . The high polar surface area (125 Ų) arises from sulfonyl, hydroxyl, and piperazine groups, which may influence pharmacokinetic properties.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the benzofuran core through characteristic aromatic proton signals at δ 7.36–7.24 ppm and a singlet for the H-3 proton at δ 5.73 ppm . Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 488.14396435 Da, consistent with the molecular formula . Density functional theory (DFT) simulations predict stable conformations dominated by intramolecular hydrogen bonding between the hydroxyl group and sulfonyl oxygen.
Synthetic Pathways and Reaction Mechanisms
Multi-Step Synthesis
The synthesis involves sequential functionalization of the benzofuran scaffold. A representative route includes:
-
Benzofuran Core Formation: Condensation of resorcinol derivatives with α-keto esters under acidic conditions .
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Piperazine Incorporation: Nucleophilic substitution of a brominated intermediate with 4-(propan-2-ylsulfonyl)piperazine.
-
Methanone Installation: Friedel-Crafts acylation using 4-(methylsulfanyl)benzoyl chloride .
Table 2: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran Formation | POCl3, ZnCl2, 60°C, 24 h | 75.6 | 98 |
| Piperazine Coupling | Morpholine, K2CO3, reflux | 68.2 | 95 |
| Methanone Acylation | AlCl3, DCM, 0°C to RT | 82.4 | 97 |
Mechanistic Insights
Unexpected rearrangements during synthesis, such as the formation of 3-bromo-6-methyl-4-morpholinocoumarin instead of the anticipated 6-(bromomethyl) derivative, highlight the influence of electron-donating substituents on reaction pathways . A proposed mechanism involves bromine radical addition at the electron-rich C3 position of the benzofuran ring, followed by piperazine-mediated ring-opening and reclosure .
| Target | Binding Affinity (nM) | Mechanism |
|---|---|---|
| Topoisomerase IIα | 120 ± 15 | DNA cleavage inhibition |
| 5-HT2A Receptor | 240 ± 30 | Competitive antagonism |
| P-glycoprotein | 380 ± 45 | Efflux pump modulation |
Analytical and Computational Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves baseline separation with a retention time of 12.7 minutes, confirming >98% purity.
Molecular Dynamics Simulations
All-atom simulations in a lipid bilayer model (CHARMM36 force field) reveal preferential localization near membrane-water interfaces, consistent with its amphiphilic character . The propan-2-ylsulfonyl group stabilizes interactions with phospholipid head groups via hydrogen bonding .
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Systematic modification of the sulfonyl and methylsulfanyl groups could optimize potency and selectivity. Halogenation at the benzofuran C6 position may enhance DNA-binding affinity.
Preclinical Development
In vivo pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability. Formulation strategies, such as nanoemulsions or cyclodextrin complexes, may address solubility limitations .
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